molecular formula C16H11N3O2S2 B12500104 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B12500104
M. Wt: 341.4 g/mol
InChI Key: PNQCTGUPKUSMQN-UHFFFAOYSA-N
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Description

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step reactions. One common method includes the reaction of 3-methylsulfanylbenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization and further reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is unique due to its specific combination of sulfur and nitrogen atoms within the tricyclic structure

Properties

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C16H11N3O2S2/c1-22-10-5-2-4-9(8-10)19-15(20)13-12(18-16(19)21)11-6-3-7-17-14(11)23-13/h2-8H,1H3,(H,18,21)

InChI Key

PNQCTGUPKUSMQN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O

Origin of Product

United States

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